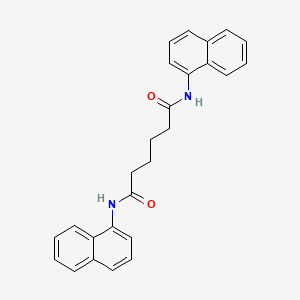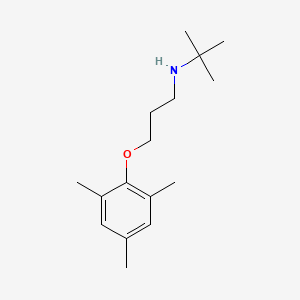![molecular formula C23H17NO3 B4921912 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4921912.png)
4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone, also known as BBPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. We will also list future directions for the research on this compound.
Wissenschaftliche Forschungsanwendungen
4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This makes 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone a promising candidate for the development of new anti-inflammatory drugs.
In addition, 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Studies have also shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has anticancer properties and can induce apoptosis in cancer cells. This makes 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone a promising candidate for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone is not fully understood. However, studies have shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone inhibits the activity of COX-2, which is involved in the inflammatory response. 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has also been found to induce apoptosis in cancer cells, which is believed to be due to its ability to activate the caspase cascade.
Biochemical and Physiological Effects:
4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which is involved in the inflammatory response. 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has also been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Studies have also shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone in lab experiments is that it exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. However, one limitation of using 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for the research on 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone. One area of research could focus on elucidating the mechanism of action of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone. This would help to optimize its use in drug development. Another area of research could focus on developing new derivatives of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone with improved biological activity. Finally, research could focus on investigating the potential of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone for the treatment of other diseases, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 2-(benzyloxy)benzaldehyde. This intermediate is then reacted with phenyl hydrazine to form 2-(benzyloxy)benzylidene-phenylhydrazine. Finally, the reaction of this intermediate with ethyl acetoacetate in the presence of a base leads to the formation of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone.
Eigenschaften
IUPAC Name |
(4E)-3-phenyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-23-20(22(24-27-23)18-11-5-2-6-12-18)15-19-13-7-8-14-21(19)26-16-17-9-3-1-4-10-17/h1-15H,16H2/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGPUWIOWJKRD-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=NOC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=NOC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)

![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)
![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4921861.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)


![3-(4-methoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4921922.png)
![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)
![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)